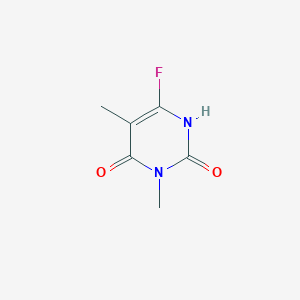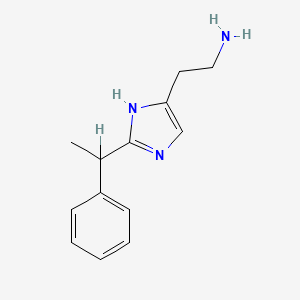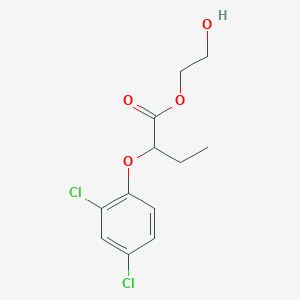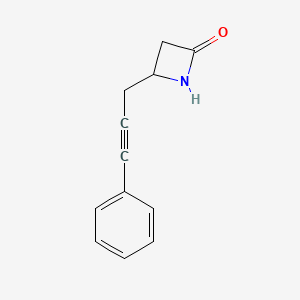
4-(3-Phenylprop-2-yn-1-yl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Phenylprop-2-yn-1-yl)azetidin-2-one is a compound that belongs to the class of azetidin-2-ones, which are four-membered lactam structures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenylprop-2-yn-1-yl)azetidin-2-one typically involves the reaction of 3-Phenyl-2-propyn-1-ol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization and recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Phenylprop-2-yn-1-yl)azetidin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: ZnBr2 and Oxone in acetonitrile and water.
Reduction: Hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Spirocyclic compounds.
Reduction: Saturated azetidin-2-one derivatives.
Substitution: Various substituted azetidin-2-one derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4-(3-Phenylprop-2-yn-1-yl)azetidin-2-one involves targeting specific enzymes or proteins within cells. For instance, it has been shown to target tubulin, a protein involved in cell division, thereby inhibiting the proliferation of cancer cells . The compound binds to the colchicine-binding site on tubulin, preventing its polymerization and leading to cell cycle arrest and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one .
- 3-(Furan-2-yl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one .
- 4-(4-Methoxyphenyl)-3-(naphthalen-1-yl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one .
Uniqueness
4-(3-Phenylprop-2-yn-1-yl)azetidin-2-one is unique due to its specific structural features, such as the presence of a phenylpropynyl group, which imparts distinct chemical reactivity and biological activity compared to other azetidin-2-one derivatives .
Eigenschaften
CAS-Nummer |
113479-88-2 |
|---|---|
Molekularformel |
C12H11NO |
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
4-(3-phenylprop-2-ynyl)azetidin-2-one |
InChI |
InChI=1S/C12H11NO/c14-12-9-11(13-12)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,11H,8-9H2,(H,13,14) |
InChI-Schlüssel |
PPPNRFBGZIVOSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC1=O)CC#CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Propenoic acid, 1-[2-(ethenyloxy)ethoxy]ethyl ester](/img/structure/B14307361.png)
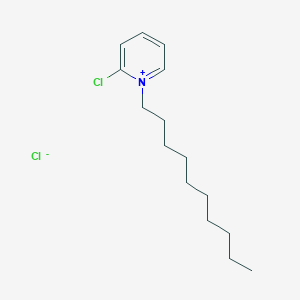
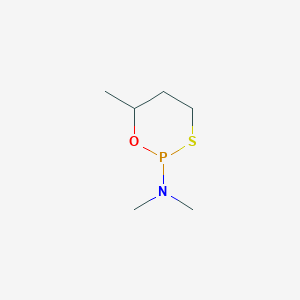
![5-[(Methoxymethyl)sulfanyl]-2,4-dimethylbenzene-1-thiol](/img/structure/B14307375.png)
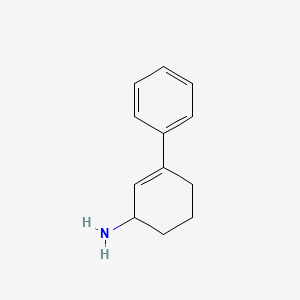
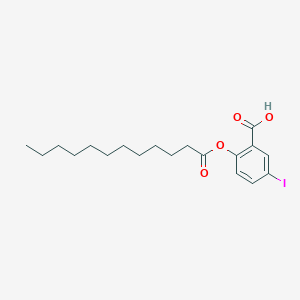
![4-[Ethoxy(phenyl)methylidene]-1,3-dimethylazetidin-2-one](/img/structure/B14307387.png)
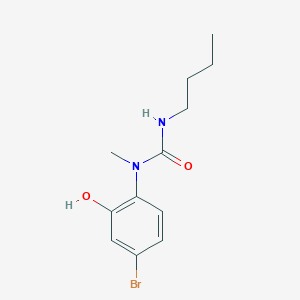
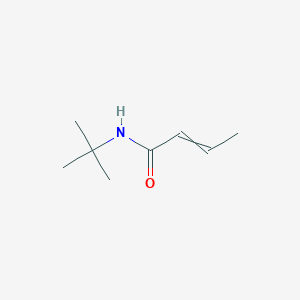
![2,2'-[(3,4-Diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis(3,4-diethyl-1H-pyrrole)](/img/structure/B14307404.png)

